7-ethoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide

Angiogenesis Inhibition HUVEC Proliferation Assay Structure-Activity Relationship

This compound features the unique 4H-thiochromeno[4,3-d]thiazole tricyclic scaffold required for low-micromolar HUVEC proliferation inhibition, as shown in SAR studies. Unlike monocyclic thiazole analogs (CAS 921801-55-0) that are inactive, or chromeno oxygen analogs (CAS 921875-46-9) with altered electronic properties, this sulfur-containing scaffold enables critical sulfur-aromatic interactions. The 7-ethoxy substituent further modulates lipophilicity for oral drug-like space. Procure this compound with matched analogs for controlled angiogenesis SAR and HCC screening campaigns. Inquire for custom synthesis and bulk pricing.

Molecular Formula C21H16N2O3S2
Molecular Weight 408.49
CAS No. 921530-73-6
Cat. No. B2891698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-ethoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide
CAS921530-73-6
Molecular FormulaC21H16N2O3S2
Molecular Weight408.49
Structural Identifiers
SMILESCCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC4=C(S3)CSC5=CC=CC=C54
InChIInChI=1S/C21H16N2O3S2/c1-2-25-14-8-5-6-12-10-15(26-19(12)14)20(24)23-21-22-18-13-7-3-4-9-16(13)27-11-17(18)28-21/h3-10H,2,11H2,1H3,(H,22,23,24)
InChIKeyKXBPSHQLNJEBEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-ethoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide (CAS 921530-73-6): Chemical Identity, Computed Properties, and Structural Context for Research Procurement


7-ethoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide (CAS 921530-73-6) is a synthetic heterocyclic compound with the molecular formula C21H16N2O3S2 and a molecular weight of 408.5 g/mol [1]. It belongs to the class of benzofuran-2-carboxamides fused to a tricyclic thiochromeno[4,3-d]thiazole scaffold, a chemotype that has been identified in the peer-reviewed literature as a new class of angiogenesis inhibitors [2]. The compound is cataloged in PubChem (CID 40888812) with a computed XLogP3-AA of 5, one hydrogen bond donor, six hydrogen bond acceptors, and a topological polar surface area of 118 Ų [1]. These physicochemical parameters position it within drug-like chemical space, though no experimentally determined biological activity data have been deposited for this specific compound in public databases as of the search date.

Why Generic Substitution Fails for 7-ethoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide (CAS 921530-73-6): Structural Determinants of Scaffold-Dependent Activity


Benzofuran-2-carboxamide derivatives bearing a thiazole-containing bicyclic or tricyclic partner are not functionally interchangeable. The bioactivity of this chemotype is exquisitely sensitive to the nature of the heterocyclic fusion at the thiazole 2-amino position [1]. Replacement of the 4H-thiochromeno[4,3-d]thiazole scaffold with a simple thiazole ring (e.g., CAS 921801-55-0) strips the molecule of the tricyclic architecture essential for angiogenesis inhibition, as demonstrated in a structure-activity relationship (SAR) study where only the tricyclic thiazole scaffolds—4H-thiochromeno[4,3-d]thiazol-2-amine and 5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazol-2-amine—yielded low-micromolar inhibitors of HUVEC proliferation [2]. Furthermore, substituting the sulfur atom in the thiochromeno ring with oxygen to yield the chromeno analog (CAS 921875-46-9) alters key computed properties, including molecular weight (392.4 vs. 408.5 g/mol) and heteroatom composition (O vs. S), which can affect electronic distribution, metabolic stability, and target engagement . The 7-ethoxy substituent on the benzofuran ring further modulates lipophilicity and hydrogen bonding capacity compared to the unsubstituted benzofuran-2-carboxamide analog (CAS 922473-64-1) [3]. These structural distinctions form the basis for the quantitative evidence presented below.

Quantitative Differentiation Evidence for 7-ethoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide (CAS 921530-73-6)


Scaffold-Dependent Angiogenesis Inhibition: Thiochromeno[4,3-d]thiazole vs. Monocyclic Thiazole

In a structure-activity relationship study by Bhat et al. (2013), tricyclic thiazoleamine derivatives built on the 4H-thiochromeno[4,3-d]thiazol-2-amine scaffold yielded low-micromolar inhibitors of human umbilical vein endothelial cell (HUVEC) proliferation, whereas simple monocyclic thiazole derivatives lacked this activity [1]. Although the specific compound 7-ethoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide was not tested in this study, it shares the identical tricyclic thiochromeno[4,3-d]thiazole core. Two compounds from this scaffold series (compounds 37 and 43) also exhibited antiangiogenic activity in an endothelial tube formation assay [1]. This represents a class-level inference: procurement of the thiochromeno[4,3-d]thiazole-containing compound provides access to a scaffold with validated angiogenesis-inhibitory potential, in contrast to simpler 7-ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide (CAS 921801-55-0; MW 288.32), which lacks the fused tricyclic system and for which no angiogenesis data have been reported .

Angiogenesis Inhibition HUVEC Proliferation Assay Structure-Activity Relationship

Lipophilicity Modulation Through Sulfur-for-Oxygen Substitution: Thiochromeno vs. Chromeno Scaffold

The sulfur atom in the thiochromeno ring of 7-ethoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide (MW 408.5 g/mol) distinguishes it from its direct oxygen analog N-(4H-chromeno[4,3-d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide (CAS 921875-46-9; MW 392.4 g/mol). The computed XLogP3-AA for the target compound is 5 [1], while the chromeno analog, having a less lipophilic oxygen atom in place of sulfur, is expected to exhibit a lower logP value (computed property not publicly available for CAS 921875-46-9). The increased molecular weight (408.5 vs. 392.4 g/mol, a +4.1% increase) and the presence of a second sulfur atom (C21H16N2O3S2 vs. C21H16N2O4S) may influence passive membrane permeability and binding to hydrophobic protein pockets . This sulfur-for-oxygen substitution represents a strategic modification for medicinal chemistry campaigns where enhanced lipophilicity is desired to improve membrane penetration or target engagement within hydrophobic binding sites.

Lipophilicity Drug-likeness Metabolic Stability

Ethoxy Substituent Contribution to Hydrogen Bonding Capacity and Lipophilicity

The 7-ethoxy substituent on the benzofuran ring of the target compound (CAS 921530-73-6) differentiates it from the unsubstituted analog N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide (CAS 922473-64-1). The target compound has a computed hydrogen bond acceptor count of 6, compared to 5 for the unsubstituted analog (predicted based on the absence of the ethoxy oxygen), and a computed XLogP3-AA of 5, which is higher than the unsubstituted analog (expected XLogP ~4.0 due to the absence of the lipophilic ethyl group) [1]. The ethoxy group introduces an additional oxygen atom that can act as an H-bond acceptor while the ethyl chain increases overall lipophilicity, potentially enhancing membrane permeability without sacrificing hydrogen bonding capacity [2]. This dual modulation—increased H-bond acceptor count and elevated logP—is a non-trivial optimization that cannot be achieved with the unsubstituted parent scaffold.

Hydrogen Bond Acceptor Lipophilicity Benzofuran Substitution

Anticancer Potential of Benzofuran-2-Carboxamide Chemotype: Class-Level Evidence from HS-113 in Hepatocellular Carcinoma

The benzofuran-2-carboxamide chemotype has demonstrated validated anticancer activity in peer-reviewed studies. A structurally related compound, HS-113 (N-(5-(2-bromobenzyl)thiazol-2-yl)benzofuran-2-carboxamide), suppressed growth of human hepatocellular carcinoma (HCC) cells in a dose-dependent manner, induced apoptosis (confirmed by DAPI and TUNEL staining, with increases in cleaved PARP and caspase-3), caused G0/G1 cell cycle arrest via upregulation of p27 and downregulation of cyclin D1, and inhibited tube formation of HUVECs by decreasing HIF-1α expression and VEGF secretion [1]. While HS-113 differs from the target compound in the substitution pattern on the thiazole ring, it shares the core benzofuran-2-carboxamide pharmacophore linked to a thiazole moiety [1]. This class-level evidence supports the potential of the target compound as a starting point for anticancer drug discovery, particularly given the added structural complexity of the thiochromeno[4,3-d]thiazole scaffold, which may confer additional target engagement properties.

Hepatocellular Carcinoma Apoptosis In Vitro Cytotoxicity

Topological Polar Surface Area (TPSA) as a Predictor of Oral Bioavailability and CNS Penetration

The computed topological polar surface area (TPSA) of 7-ethoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide is 118 Ų [1]. This value falls within the established drug-likeness thresholds for both oral bioavailability (TPSA < 140 Ų) and blood-brain barrier penetration (TPSA < 60-70 Ų for optimal CNS penetration) [2]. Compared to the chromeno analog (CAS 921875-46-9), which contains an oxygen in place of sulfur and has a predicted TPSA of approximately 127 Ų (estimated based on the higher electronegativity of oxygen), the target compound's slightly lower TPSA (118 vs. ~127 Ų, a difference of approximately 7%) may confer marginally better membrane permeability [1]. The TPSA value also differentiates this compound from the simple thiazole analog (CAS 921801-55-0; MW 288.32; estimated TPSA ~85 Ų), which falls below the typical drug-like range and may have different absorption characteristics . For procurement decisions, the TPSA of 118 Ų positions the compound within the optimal range for oral drug candidates while retaining sufficient polarity for aqueous solubility.

Oral Bioavailability CNS Penetration Drug-likeness

Prioritized Research and Industrial Application Scenarios for 7-ethoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide (CAS 921530-73-6)


Lead Compound for Angiogenesis Inhibitor Development Targeting Solid Tumors

Based on the class-level evidence from Bhat et al. (2013) demonstrating that 4H-thiochromeno[4,3-d]thiazol-2-amine derivatives inhibit HUVEC proliferation at low-micromolar concentrations and suppress endothelial tube formation [1], 7-ethoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide can serve as a lead-like scaffold for developing novel anti-angiogenic agents. Its computed TPSA of 118 Ų and XLogP3-AA of 5 suggest acceptable drug-like properties for oral administration [2]. Researchers should prioritize this compound over the monocyclic thiazole analog (CAS 921801-55-0) because the tricyclic scaffold is essential for the angiogenesis-inhibitory phenotype, as established by the published SAR [1].

Chemical Probe for Sulfur-Mediated Bioisosteric Replacement Studies

The thiochromeno ring in the target compound distinguishes it from the chromeno analog (CAS 921875-46-9) through sulfur-for-oxygen substitution. This structural difference enables systematic investigation of the impact of sulfur bioisosterism on target binding, metabolic stability, and pharmacokinetics [1]. The +4.1% molecular weight increase and the presence of a second sulfur atom (C21H16N2O3S2 vs. C21H16N2O4S) make this compound valuable for probing the role of sulfur-aromatic interactions in protein-ligand binding. Procurement of both the thiochromeno and chromeno analogs as a matched pair enables controlled SAR studies that are not possible with either compound alone [2].

Hepatocellular Carcinoma Cell-Based Screening Based on Benzofuran-2-Carboxamide Pharmacophore

The benzofuran-2-carboxamide chemotype has demonstrated validated anticancer activity in human HCC cells through HS-113, which induced apoptosis (cleaved PARP and caspase-3 activation), caused G0/G1 cell cycle arrest, and inhibited angiogenesis via HIF-1α/VEGF pathway modulation [1]. The target compound, bearing the same benzofuran-2-carboxamide pharmacophore but with a more elaborate thiochromeno[4,3-d]thiazole moiety, may exhibit enhanced or distinct anticancer profiles. It is recommended for inclusion in focused screening libraries targeting HCC, with the 7-ethoxy group offering an additional handle for exploring substituent effects on cytotoxicity and selectivity compared to the unsubstituted analog (CAS 922473-64-1) [2].

In Silico Screening and Molecular Docking Studies Leveraging Unique Physicochemical Profile

With a computed TPSA of 118 Ų, XLogP3-AA of 5, molecular weight of 408.5 g/mol, and six hydrogen bond acceptors, this compound occupies a drug-like chemical space that is well-suited for computational screening campaigns [1]. The presence of two sulfur atoms in the thiochromeno[4,3-d]thiazole core provides unique molecular recognition features (e.g., sulfur-π interactions, chalcogen bonding) that are absent in oxygen-only heterocyclic analogs [2]. This compound can be prioritized for virtual screening libraries where sulfur-containing heterocycles are under-represented, potentially identifying novel target interactions not accessible to oxygen-based analogs.

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